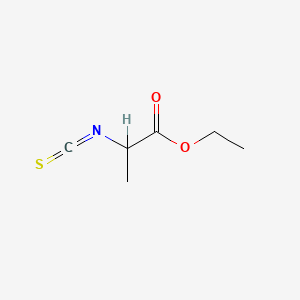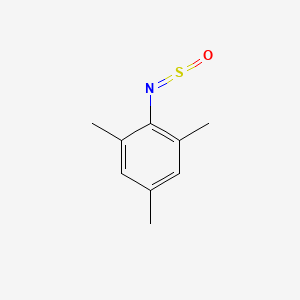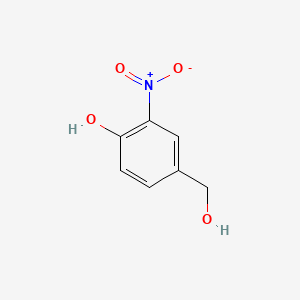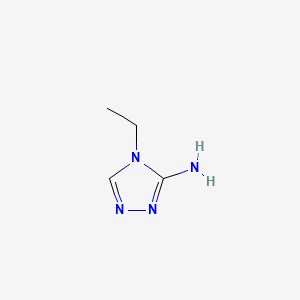
2,3-Dimethyl-6-quinoxalinamine
Übersicht
Beschreibung
The compound of interest, 2,3-Dimethyl-6-quinoxalinamine, is a derivative of the quinoxaline family, which is a class of heterocyclic aromatic organic compounds. Quinoxalines and their derivatives are known for their diverse applications in medicinal chemistry, materials science, and as ligands in coordination chemistry due to their unique structural and electronic properties.
Synthesis Analysis
The synthesis of quinoxaline derivatives typically involves condensation reactions, as seen in the synthesis of 6H-indolo[2,3-b]quinoxalines, which were obtained by condensing isatin and 5-nitroisatin with o-phenylenediamine . Additionally, palladium-catalyzed C-N and C-C coupling reactions are employed to introduce various aromatic units to the quinoxaline core, as demonstrated in the synthesis of triarylamines based on 6H-indolo[2,3-b]quinoxaline .
Molecular Structure Analysis
The molecular structure of quinoxaline derivatives can be elucidated using various spectroscopic techniques. For instance, the novel 2-amino-4-(4-(dimethylamino)phenyl)-5-oxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile was characterized by FT-IR, 1H NMR, 13C NMR, UV–visible spectroscopy, and mass spectral analysis . The crystal structures of related compounds, such as 6,7-dimethyl-1,4-dihydro-2,3-quinoxalinedione, have been determined, revealing the influence of substituents and intermolecular interactions on the geometry .
Chemical Reactions Analysis
Quinoxaline derivatives undergo various chemical reactions, including alkylation, which can lead to the formation of quaternary salts. These salts can be further converted to perchlorates and oxidized to yield novel compounds, such as 5-methyl-6H-indolo[2,3-b]quinoxalin-3-one . The reactivity of specific sites within the molecule can be predicted using local reactivity descriptors, indicating potential sites for nucleophilic attack .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoxaline derivatives are influenced by their molecular structure. The optical absorption and emission spectra are affected by the nature of the peripheral amines, with some compounds displaying green or yellow emission . The electrochemical behavior is characterized by one-electron quasi-reversible oxidation processes, and the thermal stability is enhanced by the presence of the dipolar quinoxaline segment . The nonlinear optical behavior and thermodynamic properties of these compounds can be studied using computational methods such as DFT and TDDFT simulations . Additionally, photophysical properties of platinum(II) complexes with quinoxaline dithiolate ligands have been investigated, showing structured emission and solvatochromism .
Wissenschaftliche Forschungsanwendungen
Antiviral Properties
2,3-Dimethyl-6(2-dimethylaminoethyl)-6H-indolo-(2,3-b)quinoxaline, also known as B-220, exhibits potent antiviral activity against herpes simplex virus type 1 (HSV-1), varicella-zoster virus (VZV), and cytomegalovirus (CMV). Studies reveal that B-220 intercalates into the DNA helix, thereby disrupting vital steps for viral uncoating (Harmenberg et al., 1991).
DNA Interaction
1H NMR studies have been conducted to understand the interaction of ellipticine and its analogues, including 2,3-dimethyl-6-quinoxalinamine, with DNA. These studies showed that these compounds bind to DNA by intercalation, involving slow exchange kinetics for the imino proton resonances (Patel et al., 1991).
Application in Antigene Strategy and Antiretroviral Agents
The binding characteristics of an antiviral quinoxaline derivative to DNA and RNA structures suggest potential applications in antigene strategies and as antiretroviral agents. This application is supported by the compound's ability to enhance the thermal stability of DNA and RNA structures (Sehlstedt et al., 1998).
Fluorescent Probing and Bio-Imaging
A novel quinoxalinamine-based fluorescent probe has been developed for the real-time detection of palladium(II) ions in pure water and for bio-imaging. This probe displays high sensitivity and selectivity, important for monitoring in biological systems (Che et al., 2018).
Cancer Research
B-220 has shown effectiveness in protecting against skin hyperplasia and tumor promotion in a mouse model of two-stage carcinogenesis. This compound inhibited tumor formation when applied prior to tumor promoters like TPA, but had little effect on the initiation step or survival of initiated cells (Skarin et al., 1999).
Wirkmechanismus
Target of Action
The primary target of 2,3-dimethylquinoxalin-6-amine is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By targeting AChE, this compound can influence the concentration of acetylcholine in the synaptic cleft, thereby affecting neuronal signaling.
Mode of Action
2,3-Dimethylquinoxalin-6-amine interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration. The elevated levels of acetylcholine enhance cholinergic neurotransmission, which can result in various physiological effects.
Biochemical Pathways
The inhibition of AChE by 2,3-dimethylquinoxalin-6-amine affects the cholinergic neurotransmission pathway . This pathway is crucial for various functions, including muscle contraction, pain perception, learning, and memory. The downstream effects of enhanced cholinergic neurotransmission can vary depending on the specific neural circuits involved.
Result of Action
The inhibition of AChE by 2,3-dimethylquinoxalin-6-amine leads to increased acetylcholine levels . This can enhance cholinergic neurotransmission, potentially improving cognitive function, enhancing muscle contraction, and modulating pain perception.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,3-dimethylquinoxalin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-6-7(2)13-10-5-8(11)3-4-9(10)12-6/h3-5H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBZGAULXCVZXFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30226655 | |
| Record name | 6-Quinoxalinamine, 2,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30226655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethyl-6-quinoxalinamine | |
CAS RN |
7576-88-7 | |
| Record name | 6-Amino-2,3-dimethylquinoxaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7576-88-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Quinoxalinamine, 2,3-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007576887 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Quinoxalinamine, 2,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30226655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7576-88-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the reaction between 2,3-Dimethylquinoxalin-6-amine and (alkoxymethylidene)malonic derivatives?
A1: This reaction is significant because it provides a route to synthesize angularly annelated pyrido[3,2-f]quinoxalin-10-ones. [] The reaction proceeds through a Gould-Jacobs reaction mechanism, where 2,3-Dimethylquinoxalin-6-amine reacts with (alkoxymethylidene)malonic derivatives to first form (quinoxalylamino)ethenes. Upon heating, these intermediates undergo cyclization to yield the desired tricyclic pyridoquinoxalines. This synthetic strategy offers a valuable approach to access these complex heterocyclic systems, which could possess interesting biological activities.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B1295434.png)









